molecular formula C17H17ClN2O3 B14792525 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one

Cat. No.: B14792525
M. Wt: 332.8 g/mol
InChI Key: MTTFYUPIGSPULU-UHFFFAOYSA-N
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Description

3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities, including antibacterial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Staudinger synthesis, which involves the reaction of an imine with a ketene.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinones.

Scientific Research Applications

Chemistry

In chemistry, 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features may enable it to bind to specific sites, influencing biological processes.

Medicine

In medicine, azetidinones have been explored for their potential therapeutic applications. This compound may be investigated for its potential as an antibacterial, antifungal, or anticancer agent.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-phenylazetidin-2-one
  • 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one

Uniqueness

The uniqueness of 3-Amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one lies in its specific substitution pattern. The presence of both chloro and methoxy groups on the phenyl rings may confer distinct chemical and biological properties compared to other azetidinones.

Properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

3-amino-1-(3-chloro-4-methoxyphenyl)-4-(3-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H17ClN2O3/c1-22-12-5-3-4-10(8-12)16-15(19)17(21)20(16)11-6-7-14(23-2)13(18)9-11/h3-9,15-16H,19H2,1-2H3

InChI Key

MTTFYUPIGSPULU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)OC)Cl

Origin of Product

United States

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